5,7-dibromo-N-(p-methylbenzyl)isatin
Description
Properties
Molecular Formula |
C16H11Br2NO2 |
|---|---|
Molecular Weight |
409.07 g/mol |
IUPAC Name |
5,7-dibromo-1-[(4-methylphenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C16H11Br2NO2/c1-9-2-4-10(5-3-9)8-19-14-12(15(20)16(19)21)6-11(17)7-13(14)18/h2-7H,8H2,1H3 |
InChI Key |
ROACAUYKHASZRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3Br)Br)C(=O)C2=O |
Synonyms |
5,7-dibromo-N-(4-methylbenzyl)isatin 5,7-dibromo-N-(p-methylbenzyl)isatin |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 5,7-Dibromo-N-(p-methylbenzyl)isatin
The compound is synthesized through a series of chemical reactions involving isatin derivatives. The initial step typically involves bromination of isatin to introduce bromine atoms at the 5 and 7 positions. Subsequent N-alkylation with p-methylbenzylamine yields the final product. The synthesis pathway can be summarized as follows:
- Bromination of Isatin : Isatin is treated with bromine to yield 5,7-dibromoisatin.
- N-Alkylation : The dibromoisatin is then reacted with p-methylbenzylamine under basic conditions to form this compound.
Anticancer Properties
Numerous studies have investigated the anticancer properties of this compound. Notably:
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various human cancer cell lines, including U937 (human leukemia) and Jurkat cells. In one study, it was noted that this compound inhibited metabolic activity at low concentrations (IC50 values < 5 µM) across multiple cancer types, indicating strong potential as an anticancer agent .
- Mechanism of Action : The mechanism involves dual inhibition of tubulin polymerization and the Akt signaling pathway. This dual action disrupts cellular processes essential for cancer cell survival and proliferation .
Structure-Activity Relationship
The activity of this compound can be enhanced through structural modifications. For instance:
- N-Alkylation Variants : Variations in the N-alkyl chain length and functional groups have been explored to improve lipophilicity and cytotoxicity. Compounds with different alkyl chains showed varied efficacy against cancer cell lines .
Case Studies
- Cytotoxicity Evaluation : In a detailed study, this compound was evaluated against four human cancer cell lines (HT29, MCF-7, A549, UACC903). Results indicated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 1.09 µM against MDA-MB-231 (a metastatic breast adenocarcinoma) .
- Antimicrobial Activity : Preliminary studies also indicated that this compound possesses antimicrobial properties, inhibiting metabolic activity in bacterial cultures . This suggests potential applications beyond oncology.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Cytotoxicity
The biological activity of N-alkylisatins is highly dependent on the substituent’s electronic and steric properties. Key analogues and their properties are summarized below:
Table 1: Cytotoxicity and Mechanisms of N-Alkylisatin Derivatives
Mechanistic Divergence
- Tubulin vs. Dual Inhibitors: While the target compound and HMB-isatin primarily target tubulin, KS99 and selenocyanate derivatives (e.g., 5,7-dibromo-N-(p-selenocyanatobenzyl)isatin) exhibit dual inhibition of tubulin and Akt, enhancing their potency in colon and lung cancers .
- Electron-Withdrawing vs. Donor Groups: The p-CF3 substituent (electron-withdrawing) in 5,7-dibromo-N-(p-trifluoromethylbenzyl)isatin enhances binding to kinase domains, whereas the p-methyl group (electron-donating) in the target compound improves membrane permeability .
Structure-Activity Relationship (SAR) Insights
- Aromatic Linkers : Bulky aromatic groups (e.g., naphthylmethyl in N2M-isatin) reduce potency against leukemia but broaden activity against solid tumors .
- Functional Group Hybridization: Thiocyanate/selenocyanate moieties (KS99) introduce dual mechanisms but increase metabolic instability compared to the more stable methylbenzyl group .
Q & A
Basic: What are the standard synthetic protocols for 5,7-dibromo-N-(p-methylbenzyl)isatin?
Answer:
The synthesis involves a two-step alkylation and substitution process:
Alkylation : 5,7-dibromoisatin is reacted with 1,4-bis(bromomethyl)benzene in the presence of K₂CO₃ in DMF to form the intermediate 5,7-dibromo-N-(p-bromomethylbenzyl)isatin .
Substitution : The intermediate undergoes nucleophilic substitution with KSCN or KSeCN in anhydrous acetonitrile to introduce thiocyanate or selenocyanate groups, yielding the final product .
Purification is achieved via silica gel chromatography (hexanes/EtOAc or CH₂Cl₂) . Key characterization methods include ¹H/¹³C NMR, HRMS, and melting point analysis .
Basic: What is the primary mechanism of action in cancer cells?
Answer:
The compound destabilizes microtubules by binding to tubulin at the colchicine site, inhibiting polymerization and inducing G2/M cell cycle arrest. This mechanism is supported by:
- Tubulin polymerization assays : Reduced polymerization rates in vitro .
- Caspase activation : Effector caspases-3/7 are activated, triggering apoptosis .
Advanced: How do selenocyanate vs. thiocyanate substituents affect anticancer activity?
Answer:
- Selenocyanate derivatives (e.g., 5,7-dibromo-N-(p-selenocyanatomethylbenzyl)isatin): Exhibit higher potency against MCF-7 breast cancer (IC₅₀: 1.45–1.65 µM) due to enhanced redox modulation and PI3K/Akt pathway inhibition .
- Thiocyanate derivatives : More active against HT-29 colon (IC₅₀: 1.09–3.24 µM) and A549 lung (IC₅₀: 2.13–5.53 µM) cancers, likely due to stronger electrophilic interactions with tubulin .
Advanced: How to address cytotoxicity discrepancies across cancer cell lines?
Answer: Variations arise from:
- Cell line-specific factors : Expression of drug efflux pumps (e.g., P-gp) in resistant lines (e.g., CEM-VCR R) reduces efficacy .
- Assay conditions : Differences in incubation time (48 vs. 72 hr) and metabolic activity readouts (MTT vs. CCK-8) impact IC₅₀ values .
Mitigation : Use isogenic cell pairs (e.g., drug-sensitive vs. resistant) and standardized protocols .
Basic: What analytical methods confirm structure and purity?
Answer:
- ¹H/¹³C NMR : Confirms alkyl chain integration and aromatic substitution patterns .
- HRMS : Validates molecular mass (e.g., C₁₂H₈O₂N₂Br₂S requires 401.8668; observed 401.8675) .
- Melting point : Sharp ranges (e.g., 131–133°C) indicate purity .
Advanced: Strategies to evade multidrug resistance mechanisms?
Answer:
- Colchicine site binding : Retains activity in 2-methoxyestradiol-resistant cells with β-tubulin mutations .
- Liposomal encapsulation : Enhances cellular uptake and bypasses P-gp efflux (e.g., N-AI-loaded liposomes) .
Basic: In vitro assays for biological evaluation?
Answer:
- Cytotoxicity : CCK-8 or MTT assays (48–72 hr incubation) .
- Tubulin polymerization : Spectrophotometric monitoring of microtubule assembly .
- Cell cycle analysis : Flow cytometry post-staining with PI/RNase .
Advanced: Designing dual tubulin/Akt inhibition studies?
Answer:
Tubulin polymerization assays : Compare IC₅₀ values with colchicine .
Akt phosphorylation : Western blotting for phospho-Akt (Ser473) .
Synergy analysis : Combination index (CI) via CompuSyn software .
Contradiction: Why do some derivatives enhance IL-1β without affecting ATP responses?
Answer:
N-alkylisatins (e.g., 5,7-dibromo-N-(p-methoxybenzyl)isatin) enhance IL-1β secretion in macrophages via downstream signaling (e.g., NLRP3 inflammasome activation) rather than direct P2X7 receptor modulation . ATP-induced dye uptake and cell death remain unaffected, suggesting pathway-specific effects .
Advanced: Computational methods for tubulin binding predictions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
